Unii-pugmwu0AL6

説明

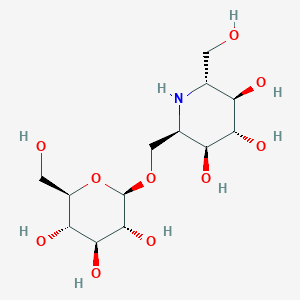

Structure

3D Structure

特性

CAS番号 |

104343-33-1 |

|---|---|

分子式 |

C13H25NO10 |

分子量 |

355.34 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]piperidine-3,4,5-triol |

InChI |

InChI=1S/C13H25NO10/c15-1-4-7(17)10(20)8(18)5(14-4)3-23-13-12(22)11(21)9(19)6(2-16)24-13/h4-22H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11+,12-,13-/m1/s1 |

InChIキー |

VCIPQQCYKMORDY-KBYFLBCBSA-N |

SMILES |

C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(N1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

同義語 |

2,6-dideoxy-2,6-imino-7-O-(beta-D-glucopyranosyl)-D-glycero-L-gulo-heptitol D-glycero-L-gulo-Heptitol, 2,6-dideoxy-7-O-beta-D-glucopyranosyl-2,6-imino- MDL 25637 MDL-25,637 |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Unii Pugmwu0al6 Action

Enzymatic Targets and Specificity Profiles of Unii-pugmwu0AL6

This compound (MDL-25,637) functions as an inhibitor of several glycosidases, enzymes crucial for the hydrolysis of glycosidic bonds in carbohydrates. Its primary targets include alpha-glucosidases and trehalase researchgate.netmdpi.comnih.govoup.comnih.govresearchgate.net. While it exhibits inhibitory activity against alpha-glucosidases, it has also been reported to inhibit alpha-mannosidases researchgate.net. The compound is noted as an inhibitor of intestinal alpha-glucosidases springer.comcambridge.org. The specificity of this compound varies depending on the enzyme and its source, as detailed in the following sections.

Alpha-Glucosidase Inhibition by this compound

This compound (MDL-25,637) acts as an inhibitor of alpha-glucosidases researchgate.netresearchgate.netspringer.comcambridge.orgmedkoo.com. These enzymes are involved in various metabolic processes, including the breakdown of complex carbohydrates. Studies have indicated that this compound can inhibit alpha-glucosidases with reported IC50 values ranging from 5.8 to 100 µM researchgate.net. It has also been identified as an inhibitor of lysosomal alpha-glucosidase nih.gov.

Investigations into the effects of this compound (MDL-25,637) on purified processing alpha-glucosidases I and II have demonstrated a differential inhibitory profile. MDL-25,637 is more effective at inhibiting glucosidase II compared to glucosidase I in studies utilizing purified enzymes nih.govgoogle.com. This differential activity is also observed in cell culture models. In Madin-Darby canine kidney cells, at a concentration of 250 µg/ml, MDL-25,637 selectively inhibits glucosidase II nih.govgoogle.com. This selective inhibition leads to alterations in the processing of N-linked oligosaccharides, resulting in the accumulation of specific intermediate structures, such as Glc2Man7-9GlcNAc nih.govgoogle.com. At higher concentrations (e.g., 500 µg/ml), MDL-25,637 appears to affect both glucosidase I and II nih.gov.

Trehalase Inhibition by this compound

This compound (MDL-25,637) is recognized as a potent inhibitor of trehalase researchgate.netmdpi.comnih.govoup.comnih.govresearchgate.netresearchgate.netnih.gov. Trehalase is an enzyme responsible for the hydrolysis of trehalose (B1683222) into two molecules of glucose. MDL-25,637 has shown notable inhibitory activity against trehalase from various sources, including porcine kidney and Dictyostelium discoideum researchgate.netmdpi.comnih.govoup.comnih.govresearchgate.net. It is characterized as a powerful competitive inhibitor of porcine kidney trehalases oup.comnih.gov.

Comparative studies have highlighted the potent inhibitory effect of this compound (MDL-25,637) on trehalase. It exhibits an outstanding inhibitory activity towards porcine kidney trehalase with a reported Ki value of 3 nM researchgate.netmdpi.comoup.com. Against Dictyostelium discoideum vegetative trehalase, MDL-25,637 demonstrates potent inhibition with an IC50 value of 2 x 10(-8) M (20 nM) in vitro nih.govresearchgate.net.

Interestingly, the inhibition of Dictyostelium discoideum trehalase by MDL-25,637 has been described as time-dependent, suggesting a slow-binding mechanism nih.govresearchgate.net. While initially appearing as competitive inhibition in vitro, pre-incubation of the enzyme with MDL-25,637 leads to a change in the inhibition pattern towards mixed inhibition nih.govresearchgate.net. Time-dependent inhibition has also been observed for porcine kidney trehalase nih.gov. Lineweaver-Burk plots have indicated competitive inhibition against purified pig kidney trehalase nih.gov.

Kinetic Characterization of Enzyme-Unii-pugmwu0AL6 Binding

Kinetic studies provide insight into the binding affinity and mechanism of this compound (MDL-25,637) with its target enzymes. The compound demonstrates particularly high affinity for trehalase.

| Enzyme Source | Enzyme Type | Kinetic Parameter | Value | Unit | Reference |

| Porcine Kidney | Trehalase | Ki | 3 | nM | researchgate.netmdpi.comoup.com |

| Dictyostelium discoideum | Vegetative Trehalase | IC50 | 20 | nM | nih.govresearchgate.net |

| Various | Alpha-Glucosidases | IC50 | 5.8 - 100 | µM | researchgate.net |

| Lysosomal | Alpha-Glucosidase | IC50 | 18000.0 | nih.gov |

Note: The unit for the lysosomal alpha-glucosidase IC50 (18000.0) in reference nih.gov is not explicitly stated, but based on other reported values for similar inhibitors, it is likely in nM or µM. Further clarification would be needed for definitive unit assignment.

The inhibition of Dictyostelium discoideum trehalase by MDL-25,637 is characterized as potent, reversible, and competitive in vitro, transitioning to mixed inhibition upon pre-incubation, indicative of slow-binding kinetics nih.govresearchgate.net. Time-dependent inhibition has also been reported for porcine kidney trehalase nih.gov.

Impact of this compound on Intracellular Glycosylation Pathways

This compound (MDL-25,637) influences intracellular glycosylation pathways, specifically the processing of N-linked glycoproteins nih.govgoogle.comgoogle.comsemanticscholar.org. N-linked glycosylation is a critical post-translational modification initiated in the endoplasmic reticulum (ER) with the transfer of a Glc3Man9GlcNAc2 oligosaccharide precursor to nascent polypeptides google.comsemanticscholar.orgresearchgate.net. This precursor undergoes subsequent trimming by processing alpha-glucosidases I and II nih.govgoogle.comgoogle.comsemanticscholar.orgresearchgate.net.

As a more effective inhibitor of glucosidase II than glucosidase I, MDL-25,637 can selectively impede the removal of glucose residues during glycoprotein (B1211001) processing nih.govgoogle.com. At appropriate concentrations (250 µg/ml in cell culture), this selective inhibition of glucosidase II leads to the accumulation of partially processed oligosaccharide structures, such as Glc2Man7-9GlcNAc nih.govgoogle.com. Inhibition of these processing glycosidases by compounds like MDL-25,637 can disrupt the normal quality control mechanisms, maturation, transport, and secretion of glycoproteins oup.comresearchgate.net. Such disruptions can potentially alter cellular processes that rely on properly glycosylated proteins, including cell-cell interactions and cell-virus recognition oup.com. Notably, MDL-25,637 has been reported not to significantly inhibit the synthesis of lipid-linked saccharides, protein, or RNA in cell culture nih.gov.

Alterations in N-linked Oligosaccharide Processing Mediated by this compound

N-linked glycosylation is a critical post-translational modification initiated in the endoplasmic reticulum (ER) where a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains at consensus Asn-X-Ser/Thr sequons patsnap.comgoogle.comrapidnovor.comnih.govglycanage.comneb.comresearchgate.netrsc.org. Following transfer, this glycan undergoes a series of trimming and modification steps catalyzed by various glycosidases and glycosyltransferases as the glycoprotein traffics through the ER and Golgi apparatus neb.comresearchgate.netcapes.gov.br. A key early step in the ER involves the removal of glucose residues by glucosidases I and II nih.govnih.govresearchgate.net. This trimming is essential for proper protein folding, quality control, and subsequent processing of the N-glycan chain nih.govpatsnap.comgoogle.comrapidnovor.comnih.govglycanage.comresearchgate.netrsc.org.

Research indicates that this compound (MDL-25,637) can selectively inhibit glucosidase II in cell culture at certain concentrations nih.gov. At higher concentrations, it appears to affect both glucosidase I and glucosidase II nih.gov. Studies using influenza virus-infected Madin-Darby canine kidney cells demonstrated that treatment with 250 µg/ml of MDL-25,637 resulted in the accumulation of a major ³H-glucose-labeled or ³H-mannose-labeled glycopeptide susceptible to endoglucosaminidase H nih.gov. The oligosaccharide released was characterized as a Glc₂Man₇₋₉GlcNAc, indicating incomplete glucose trimming nih.gov. This intermediate was resistant to digestion by glucosidase I but sensitive to glucosidase II, supporting the selective inhibition of glucosidase II at this concentration nih.gov. At a higher concentration of 500 µg/ml, the data suggested that both enzymes were affected nih.gov.

These findings indicate that this compound can alter the normal processing of N-linked oligosaccharides by inhibiting key glucosidases in the ER. This interference with glycan trimming can potentially impact glycoprotein folding, trafficking, and function.

Influence of this compound on Glycoprotein and Glycolipid Biosynthesis

Glycolipids are another class of glycoconjugates consisting of a carbohydrate linked to a lipid moiety researchgate.netgoogle.comnih.govebi.ac.uknih.govnih.govglycoforum.gr.jp. They play roles in cell membrane stability and cell recognition researchgate.netglycoforum.gr.jp. Glycolipid biosynthesis involves the sequential addition of sugar residues to a lipid precursor, catalyzed by glycosyltransferases researchgate.netgoogle.com. While the provided search results offer general information on glycolipid biosynthesis pathways and related enzymes neb.comresearchgate.netgoogle.comnih.govebi.ac.uknih.govnih.govglycoforum.gr.jpresearchgate.netnih.govdntb.gov.uanih.govbiorxiv.org, there is no specific research presented that directly demonstrates this compound influencing glycolipid biosynthesis or metabolism.

This compound and the Regulation of Cellular Carbohydrate Metabolism

This compound's primary reported effect on carbohydrate metabolism stems from its activity as an alpha-glucohydrolase inhibitor researchgate.netnih.govpatsnap.comgoogle.compatsnap.com. These enzymes, particularly intestinal disaccharidases, are responsible for breaking down complex carbohydrates and disaccharides into monosaccharides (like glucose) that can be absorbed from the digestive tract into the bloodstream nih.govpatsnap.comgoogle.compatsnap.com.

Interplay with Core Carbohydrate Metabolic Pathways (e.g., Glycolysis, Gluconeogenesis)

Glycolysis and gluconeogenesis are central metabolic pathways responsible for glucose breakdown to produce energy (glycolysis) and glucose synthesis from non-carbohydrate precursors (gluconeogenesis), respectively nih.govrapidnovor.comnih.govgoogle.comscispace.comgoogleapis.comresearchgate.netnih.govnih.gov. These pathways are tightly regulated to maintain glucose homeostasis nih.govgoogleapis.com.

This compound's inhibition of intestinal alpha-glucohydrolases reduces the rate at which glucose is absorbed after consuming carbohydrates nih.govpatsnap.comgoogle.compatsnap.com. This leads to a blunted or delayed rise in blood glucose levels nih.gov. While MDL-25,637 is discussed in the context of managing hyperglycemia, particularly postprandial glucose excursions nih.govpatsnap.comgoogle.compatsnap.com, the available research does not provide direct evidence that this compound directly interacts with or regulates the enzymes involved in the core intracellular pathways of glycolysis or gluconeogenesis. Its influence on these pathways is indirect, primarily by limiting the influx of glucose from the digestive system, thereby reducing the substrate availability for glycolysis.

Biological Functions and Systems Level Impact of Unii Pugmwu0al6 Modulation

UNII-PUGMWU0AL6's Role in Cellular Recognition and Intercellular Communication Processes

Cellular recognition and intercellular communication are fundamental processes that govern the development, maintenance, and function of multicellular organisms. mdpi.commdpi.com These processes heavily rely on interactions between molecules, particularly glycoconjugates (glycoproteins and glycolipids), displayed on the cell surface. nih.govmdpi.comresearchgate.net The diverse structures of glycans provide a complex code that is recognized by specific binding proteins, such as lectins, facilitating cell-cell adhesion and signaling. nih.govresearchgate.net Glycosylation patterns are dynamic and can change during development, differentiation, and in response to environmental cues or pathological conditions. creative-biolabs.comfrontiersin.org

While extensive detailed research specifically on how this compound (MDL-25,637) directly modulates cellular recognition and intercellular communication is not extensively available in the provided search results, its known activity as a trehalase inhibitor suggests a potential indirect influence. Trehalases are glycosidases involved in carbohydrate metabolism. oup.comoup.comfrontiersin.org Modulation of glycosidase activity can alter the structure and presentation of cell surface glycans, which in turn can affect cell-cell recognition and communication. oup.comresearchgate.netresearchgate.net Research on glycosylation in general highlights its critical role in these interactions. For instance, O-linked glycosylation is known to be involved in cell-cell recognition, adhesion, and intercellular communication, playing a key role in immune responses and cell differentiation. creative-proteomics.com Changes in cell surface glycosylation are known to regulate cell signaling by different mechanisms, including the action of gangliosides within glycolipid-enriched microdomains. googleapis.com Therefore, by affecting glycan processing through trehalase inhibition, MDL-25,637 could potentially alter the glycan landscape on cell surfaces, thereby influencing how cells recognize and communicate with each other.

Immunomodulatory Effects and Glycan Homeostasis Influenced by this compound

Glycans and glycosylation play a critical role in modulating immune responses and maintaining glycan homeostasis. frontiersin.orgcreative-biolabs.commdpi.comnih.gov Glycans on immune cells and pathogens are recognized by immune receptors, influencing immune cell activation, trafficking, and function. frontiersin.orgmdpi.comnih.gov Aberrant glycosylation is frequently observed in inflammatory diseases and cancer, impacting immune surveillance and modulating the tumor microenvironment. creative-biolabs.comgoogleapis.comnih.govup.pt Glycan homeostasis, the balanced synthesis and degradation of glycans, is essential for proper immune function. frontiersin.orgnih.gov

MDL-25,637, as a trehalase inhibitor, affects the enzymatic machinery involved in glycan metabolism. oup.comoup.comfrontiersin.org While direct studies detailing the specific immunomodulatory effects of MDL-25,637 are not prominent in the search results, the broader context of glycosidase inhibition and its impact on immunity is relevant. Inhibition of glycosidases can have profound effects on the quality control, maturation, transport, and secretion of glycoproteins, which are crucial for immune responses. oup.comresearchgate.net These alterations can affect cell-cell or cell-virus recognition processes, which are integral to immune function. oup.comresearchgate.net Furthermore, glycosylation is highly sensitive to the cellular state and can be reprogrammed in diseases like inflammatory disorders, leading to aberrant glycoforms that modulate disease progression. creative-biolabs.comgoogleapis.com The interaction of immune cells with glycans through lectin receptors is a key aspect of immune modulation. frontiersin.orgnih.gov By influencing glycan processing through trehalase inhibition, MDL-25,637 could potentially impact glycan structures recognized by immune cells, thereby exerting immunomodulatory effects and potentially disrupting or restoring glycan homeostasis.

Contribution of this compound-mediated Glycosylation Changes to Pathobiological Mechanisms

Alterations in glycosylation are a universal feature of many pathological conditions, including cancer, inflammatory diseases, and metabolic disorders. creative-biolabs.comfrontiersin.orggoogleapis.commdpi.comnih.govup.ptnih.gov These changes in glycan structure and expression can contribute to disease initiation, progression, and severity by affecting various cellular processes. creative-biolabs.comfrontiersin.orggoogleapis.comnih.gov MDL-25,637's activity as a trehalase inhibitor, and thus its influence on glycosylation, suggests a potential role in modulating these pathobiological mechanisms. oup.comfrontiersin.orgoup.com Research on MDL-25,637 and similar compounds often focuses on their potential as therapeutic agents for diseases related to aberrant glycosylation. frontiersin.orgontosight.ai

Mechanistic Insights into Cellular Proliferation and Differentiation Modulation

Cellular proliferation and differentiation are tightly regulated processes essential for tissue development and homeostasis. oup.comcreative-biolabs.comresearchgate.netnih.gov Dysregulation of these processes is a hallmark of diseases like cancer. creative-biolabs.com Glycosylation plays a significant role in modulating cellular proliferation and differentiation. mdpi.commdpi.comresearchgate.net Changes in glycosylation patterns are observed during cellular differentiation and can influence the signaling pathways that control these processes. creative-proteomics.comfrontiersin.orgnih.gov

Specific detailed mechanistic insights into how MDL-25,637 directly modulates cellular proliferation and differentiation are not extensively provided in the search results. However, glycosylation is known to act as a cellular regulator of growth and proliferation. mdpi.com Alterations in glycosylation pathways can lead to growth delays and affect cell fate. mdpi.com Cell surface glycoproteins, such as EGFR, which is involved in cell proliferation, have glycans that can affect their activation. researchgate.net The glycosylation status of certain proteins, like CD133, has been shown to influence their role in proliferation and differentiation. mdpi.com By inhibiting trehalase, an enzyme involved in glycan metabolism, MDL-25,637 could potentially alter the glycosylation of key proteins and lipids involved in signaling pathways that regulate cell cycle progression and differentiation state, thereby influencing these processes. oup.comoup.comfrontiersin.org

Impact on Systemic Metabolic Homeostasis and Associated Cellular Dysregulation

While direct evidence detailing the specific impact of MDL-25,637 on systemic metabolic homeostasis and associated cellular dysregulation is limited in the provided search results, its role as a trehalase inhibitor affecting glycosylation suggests a potential connection. Aberrant glycosylation contributes to the etiology of important human diseases, particularly diabetes and neurodegeneration, which involve metabolic dysregulation. mdpi.com Dysregulation of cellular membrane homeostasis, which includes glycosylated components, is also a crucial modulator of cancer risk and can trigger aberrant signaling. nih.gov Mitochondria, key organelles in cellular energy supply and metabolism, are also implicated in metabolic dysregulation associated with chronic diseases. up.pt By influencing glycan processing through trehalase inhibition, MDL-25,637 could potentially impact the glycosylation of proteins and lipids involved in metabolic pathways and cellular signaling, thereby indirectly affecting systemic metabolic homeostasis and contributing to or mitigating cellular dysregulation.

Academic Research Methodologies Applied to Unii Pugmwu0al6 Studies

In Vitro Experimental Systems for Unii-pugmwu0AL6 Investigation

In vitro experimental systems are fundamental to understanding the direct interactions of this compound with specific enzymes and cellular processes. These systems allow for controlled environments to assess the compound's biochemical activity and cellular impact.

Development and Optimization of Enzymatic Assays for this compound Activity

Enzymatic assays are critical for quantifying the inhibitory potency of this compound against target glycosidases. The development and optimization of these assays involve selecting appropriate enzyme sources, substrates, and detection methods to accurately measure enzyme activity and the effect of the inhibitor.

Research has shown that this compound is a potent competitive inhibitor of trehalases. Studies utilizing in vitro enzymatic assays with porcine kidney trehalase have determined that this compound exhibits outstanding inhibitory activity with a Ki value in the nanomolar range, specifically reported as 3 nM. researchgate.netoup.comoup.commdpi.com This indicates a high affinity of the compound for the enzyme's active site. The presence of a glucose unit in the structure of MDL-25637 is suggested to strongly enhance its affinity for the trehalase enzyme. researchgate.netoup.commdpi.com MDL 25637, along with other aminosugars like Validamycin A and Validoxylamine A, were found to be potent, time-dependent inhibitors of porcine kidney trehalase in vitro. nih.gov

Beyond trehalase, this compound has also been investigated for its effects on other glycosidases, particularly those involved in glycoprotein (B1211001) processing. In vitro studies comparing this compound (referred to as MDL) and castanospermine (B190763), another glycosidase inhibitor, on purified processing enzymes glucosidase I and glucosidase II revealed differential inhibitory effects. nih.govontosight.aitandfonline.com While castanospermine was a better inhibitor of glucosidase I, MDL-25637 was found to be more effective against glucosidase II. nih.govontosight.aitandfonline.com

Typical enzymatic assays involve incubating the enzyme with its substrate in the presence and absence of varying concentrations of the inhibitor (this compound). The rate of substrate conversion or product formation is then measured using spectroscopic or other detection methods. Optimization involves determining optimal pH, temperature, substrate concentration, and enzyme concentration to ensure the assay is sensitive, reliable, and within the linear range of detection. For inhibitors like this compound, determining the inhibition constant (Ki) is a key outcome of these assays, providing a quantitative measure of inhibitor potency.

Establishment and Application of Cell Line and Primary Cell Culture Models

Cell culture models provide a more complex, yet controlled, environment to study the cellular uptake, metabolism, and effects of this compound on biological processes within living cells. Both established cell lines and primary cell cultures are utilized depending on the research question.

Studies have applied cell culture models to investigate the impact of this compound on glycoprotein processing. In influenza virus-infected Madin-Darby canine kidney (MDCK) cells, this compound (MDL) was used to study its effects on the processing of viral hemagglutinin, a glycoprotein. nih.govontosight.aitandfonline.com These studies demonstrated that at appropriate concentrations (e.g., 250 µg/ml), MDL-25637 could selectively inhibit glucosidase II in these cells. nih.govontosight.ai This selective inhibition led to the accumulation of specific N-linked oligosaccharide structures, characterized as Glc2Man7-9GlcNAc2, indicating impaired glucose trimming by glucosidase II. nih.govontosight.aitandfonline.com At higher concentrations (e.g., 500 µg/ml), both glucosidase I and II appeared to be affected. nih.govontosight.ai

The establishment of cell culture models involves selecting a cell type relevant to the research (e.g., kidney cells for studying trehalase or cells involved in glycosylation), maintaining appropriate culture conditions (media, temperature, CO2), and ensuring cell viability and health. Experiments typically involve treating cells with varying concentrations of this compound and then analyzing specific cellular outcomes, such as changes in glycoprotein profiles, enzyme activity within cell lysates, or downstream cellular processes affected by altered glycosylation. Techniques like metabolic labeling with radioactive isotopes (e.g., [3H]glucose or [3H]mannose) followed by analysis of labeled glycoproteins and oligosaccharides are employed to understand the impact on glycosylation pathways. nih.govontosight.ai

High-Throughput Screening Platforms for Identifying this compound Derivatives

High-throughput screening (HTS) platforms are powerful tools for rapidly evaluating large libraries of compounds to identify potential inhibitors or modulators of biological targets. While the provided search results list this compound among known glycosidase inhibitors and discuss HTS in the context of finding such inhibitors, specific details about HTS campaigns using or to find this compound or its derivatives are not explicitly detailed. nih.govuva.nlnih.govnih.govcreative-diagnostics.comfigshare.comselleckchem.comnih.govepo.org

Generally, HTS for glycosidase inhibitors would involve miniaturized enzymatic or cell-based assays conducted in multi-well plates (e.g., 96, 384, or 1536 wells). creative-diagnostics.comnih.gov Automated liquid handling systems, plate readers, and data analysis software are integral to these platforms. epo.org Screening libraries of diverse chemical compounds, including potential derivatives or analogs of known inhibitors like this compound, could identify novel compounds with similar or improved activity or selectivity. selleckchem.com The development of HTS-compatible assays often requires optimizing reaction volumes, incubation times, and signal detection methods for high-density plate formats. nih.govnih.gov

While specific data for this compound in HTS is not available in the provided snippets, the compound's known activity as a potent glycosidase inhibitor suggests it could serve as a reference compound or a starting point for the design of compound libraries used in HTS campaigns aimed at discovering new inhibitors of trehalases or glucosidases. nih.govresearchgate.netoup.comoup.comresearchgate.nettandfonline.comresearchgate.netmdpi.com

Preclinical In Vivo Research Paradigms for this compound

Preclinical in vivo studies are essential for evaluating the biological activity and potential therapeutic effects of compounds like this compound in a whole organism context. These studies can provide insights into pharmacokinetics, efficacy, and potential off-target effects.

Rational Selection and Justification of Model Organisms in Glycosylation Research

The selection of appropriate model organisms in glycosylation research, including studies involving inhibitors like this compound, is based on the relevance of the organism's glycosylation pathways and target enzymes to human biology and disease. Model organisms offer advantages such as genetic tractability, relatively short life cycles, and ease of manipulation and observation. researchgate.netgoogleapis.comkoreascience.krcapes.gov.brmdpi.comthermofisher.com

Given this compound's activity against trehalase, an enzyme important in insects and fungi, as well as mammalian glucosidase II, relevant model organisms could include those where these enzymes play significant biological roles. researchgate.netoup.comoup.commdpi.comnih.gov For studying trehalase inhibition, insect models could be particularly relevant due to the crucial role of trehalose (B1683222) as a primary circulating sugar and trehalase in energy metabolism and stress resistance in these organisms. researchgate.netoup.commdpi.com Studies on other glycosidase inhibitors have utilized insect models to assess insecticidal activity. oup.commdpi.com

For investigating the effects on mammalian glycosylation and glucosidase II inhibition, rodent models such as mice or rats are commonly used due to their physiological similarities to humans and the availability of genetic tools. capes.gov.br Cell culture studies with mammalian cells, such as the MDCK cells used for glucosidase II inhibition studies with MDL-25637, often precede or complement in vivo mammalian studies. nih.govontosight.aitandfonline.com The choice of a specific model organism is justified by its suitability for addressing the particular research question, whether it relates to the compound's effect on a specific enzyme, a glycosylation pathway, or a disease model involving aberrant glycosylation. researchgate.netgoogleapis.comkoreascience.krcapes.gov.brmdpi.com

Assessment of Biological Activity and Modulatory Effects in Organismal Contexts

Assessing the biological activity and modulatory effects of this compound in vivo involves administering the compound to the chosen model organism and monitoring various physiological and biochemical parameters. This can include evaluating the impact on target enzyme activity in tissues, analyzing changes in glycoprotein profiles in organs or bodily fluids, and assessing effects on relevant disease phenotypes.

While detailed in vivo data specifically for this compound is limited in the provided search results, research on related glycosidase inhibitors provides examples of typical in vivo assessments. Studies have investigated the effects of glycosidase inhibitors on blood glucose levels in animal models of diabetes, reflecting their potential as anti-diabetic agents by inhibiting intestinal disaccharidases. researchgate.nettandfonline.comcreative-diagnostics.com In the context of viral infections, in vivo studies with glycosidase inhibitors have examined their antiviral efficacy, often linked to the inhibition of glycoprotein processing essential for viral assembly or entry. oup.comresearchgate.net For inhibitors targeting enzymes important in pathogens, such as fungal or insect trehalases, in vivo studies in infected host organisms or insect models would assess antifungal or insecticidal activity. oup.commdpi.com

Based on the available information from the conducted searches, detailed research findings specifically applying the requested advanced analytical and computational approaches (Glycomics, Glycoproteomics, Metabolomics, Transcriptomics, Confocal Microscopy, Live-Cell Imaging, and Magnetic Resonance Spectroscopic Imaging) directly to the chemical compound this compound (also known as MDL 25637 or 2,6-dideoxy-7-O-(beta-D-glucopyranosyl)-2,6-imino-D-glycero-L-gulo-heptitol) are limited in the public domain.

While the compound has been identified and its inhibitory activity against enzymes like trehalase has been noted ebin.pubresearchgate.net, specific studies detailing comprehensive molecular profiling using 'omics' technologies or cellular and tissue analysis using advanced imaging techniques focused solely on this compound were not found within the search results.

To generate the requested content, specific research data and findings from studies that have applied these precise techniques to this compound would be required. As this information was not identified in the searches, the article cannot be completed according to the strict instructions and outline provided.

Advanced Analytical and Computational Approaches in this compound Research

Confocal Microscopy and Live-Cell Imaging in this compound Studies

Computational Modeling and Bioinformatics

Computational modeling and bioinformatics play significant roles in modern biological and chemical research, enabling the simulation and analysis of complex biological systems using computational approaches derived from mathematics, physics, and computer science. iu.edunih.gov These methods allow researchers to perform simulated experiments, analyze large datasets, and gain insights into molecular processes and interactions that may be difficult or impossible to study solely through experimental means. iu.edunih.gov Computational models can incorporate numerous variables to characterize a system and predict outcomes based on adjustments to these variables. iu.edu

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. volkamerlab.orgbhu.ac.in In the context of enzyme inhibitors like this compound, molecular docking could theoretically be used to predict how the compound interacts with the active site of target glycosidases, such as trehalase. This method helps to understand the binding pose and estimate the binding affinity between the inhibitor and the enzyme. bhu.ac.in

Molecular dynamics (MD) simulations are complementary computational methods that simulate the physical movements of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic behavior, stability, and conformational changes of molecular complexes. nih.govwikipedia.orgmatlantis.com Applying MD simulations to this compound bound to a target enzyme could reveal the stability of the complex, the nature of the interactions over time, and potential conformational rearrangements of the enzyme or inhibitor upon binding. volkamerlab.orgnih.govnih.gov

While these techniques are widely applied in the study of enzyme-inhibitor interactions and drug discovery volkamerlab.orgbhu.ac.innih.govnih.govresearchgate.netnih.govmdpi.commdpi.comrsc.orgbioinformation.net, specific research detailing molecular docking and dynamics simulations involving this compound was not identified in the available search results.

Systems Biology Approaches for Network and Pathway Analysis

Systems biology approaches aim to understand the interrelationships between the molecular constituents of a living cell or biological system through the integration of experimental and computational methods. nih.govnih.gov This often involves the construction and analysis of biological networks, such as gene regulatory networks, metabolic networks, and protein-protein interaction networks, to study how complex interactions between cellular components give rise to emergent properties and phenotypes. nih.govresearchgate.netgoogle.com

Unii Pugmwu0al6 in the Context of Drug Discovery and Development Research

Target Identification and Validation Strategies Involving Unii-pugmwu0AL6

Target identification and validation are fundamental steps in the drug discovery pipeline, aiming to pinpoint biological molecules or pathways that, when modulated by a therapeutic agent, can exert a desired effect on a disease state. researchgate.netucl.ac.uk For compounds like this compound, which are structurally related to carbohydrates and suggested to interact with enzymes involved in glycosylation, the focus of target identification often lies within this enzymatic class. ontosight.ai

One identified target for this compound is Lysosomal alpha-glucosidase. aatbio.com Lysosomal alpha-glucosidase is an enzyme involved in the breakdown of glycogen (B147801). Inhibitors of this enzyme can be relevant in the context of lysosomal storage disorders or other conditions where modulating glycogen metabolism is therapeutically desirable.

Target validation involves demonstrating that the identified target plays a critical role in the disease process and that modulating its activity is likely to have a therapeutic benefit. researchgate.net For an enzyme target like Lysosomal alpha-glucosidase, validation might involve studying its expression levels in diseased tissues, assessing the impact of genetic knockdown or overexpression on disease phenotypes in cellular or animal models, and evaluating the effect of inhibitor compounds like this compound on these phenotypes.

Functional Assays for Target Engagement and Biological Response

Functional assays are crucial for determining if a compound interacts with its intended target (target engagement) and elicits a biological response. ucl.ac.uk For enzyme inhibitors like this compound, enzyme inhibition assays are a primary type of functional assay. These assays measure the enzyme's activity in the presence and absence of the compound to quantify the degree of inhibition.

In the case of this compound and its activity against Lysosomal alpha-glucosidase, an in vitro enzyme inhibition assay has been reported. The potency of an inhibitor in such an assay is often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For this compound, an IC50 value of 18000.0 nM has been reported for Lysosomal alpha-glucosidase inhibition. aatbio.com

Such functional assays provide direct evidence of target engagement and offer a quantitative measure of the compound's biological activity against that specific target.

Table 1: Functional Assay Data for this compound

| Target | Assay Type | Value | Unit |

| Lysosomal alpha-glucosidase | Enzyme Inhibition (IC50) | 18000.0 | nM |

Beyond enzyme inhibition, functional assays can also assess the biological response in more complex systems, such as cell-based assays or in vivo models, to understand the downstream effects of target modulation. These might include assays measuring cellular metabolic changes, pathway activation/inhibition, or phenotypic outcomes relevant to the disease being studied. While the search results specifically highlighted the enzyme inhibition data, further research would typically involve a range of functional assays to fully characterize the biological activity of this compound.

Biomarker Identification and Validation in Preclinical Research for this compound Modulation

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, biomarkers can be used to assess target engagement, monitor the pharmacodynamic effects of a compound, predict efficacy, or identify patient populations likely to respond to treatment. ontosight.ai Given that this compound is suggested to interact with enzymes involved in glycosylation processes, potential biomarkers could be related to these pathways. ontosight.ai

For example, if this compound is being investigated for a disease related to aberrant glycosylation or glycogen metabolism, biomarkers could include levels of specific glycoproteins, glycolipids, or metabolites in tissues or biofluids that are altered in the disease state and are expected to change upon effective target modulation by the compound. Changes in the activity or expression of Lysosomal alpha-glucosidase itself or related enzymes could also serve as pharmacodynamic biomarkers.

Biomarker identification in preclinical research often involves analyzing biological samples from in vitro or in vivo studies using techniques such as mass spectrometry, genomics, proteomics, or immunohistochemistry to find molecules whose levels or activity correlate with compound exposure, target engagement, or biological response. researchgate.net Validation of these biomarkers is then necessary to ensure their reliability and relevance. While the concept of biomarker identification has been mentioned in relation to MDL 25637 (this compound) ontosight.ai, detailed studies specifically identifying and validating biomarkers for this compound modulation were not found in the provided search results.

Synthetic Strategies and Chemical Biology of this compound

Understanding the synthesis and chemical biology of this compound is essential for its development as a potential therapeutic agent. The complexity of its structure, with multiple stereocenters and functional groups, presents significant challenges and opportunities for synthetic chemists. nih.gov Chemical biology approaches can provide insights into how the compound interacts with biological systems at a molecular level. unimelb.edu.auruc.dk

Stereoselective Synthesis Methodologies for this compound and its Analogs

This compound possesses several chiral centers, meaning it can exist as different stereoisomers. nih.gov Stereochemistry is critical in drug discovery because different stereoisomers of a compound can have vastly different biological activities, pharmacokinetics, and safety profiles. wiley.comethz.ch Therefore, synthesizing this compound and its analogs in a stereoselective manner is of paramount importance to ensure the production of the desired, biologically active isomer with high purity. wiley.comnih.gov

Stereoselective synthesis methodologies aim to control the formation of new stereocenters or the configuration of existing ones during chemical reactions. Common strategies include using chiral starting materials (chiral pool), employing chiral auxiliaries, or utilizing asymmetric catalysis. ethz.ch Given the carbohydrate-like structure of this compound, approaches starting from readily available chiral carbohydrate precursors (chiral pool) or employing methods specifically developed for the synthesis of complex carbohydrates and iminosugars could be relevant. wiley.com

While the provided search results highlight the importance and methods of stereoselective synthesis in general wiley.comethz.chnih.govrsc.orgyoutube.com, detailed descriptions of specific stereoselective synthesis routes developed for this compound or its direct analogs were not available within the search snippets. Developing an efficient and scalable stereoselective synthesis for such a complex molecule would be a significant undertaking in its preclinical development.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at understanding how variations in the chemical structure of a compound affect its biological activity. researchgate.netnih.govresearchgate.net By systematically modifying different parts of the this compound molecule and testing the biological activity of the resulting analogs, researchers can identify which functional groups or structural features are essential for its activity against targets like Lysosomal alpha-glucosidase and how to optimize potency, selectivity, and other desirable properties. researchgate.net

For this compound, SAR studies would likely involve synthesizing derivatives with modifications to the piperidine (B6355638) ring, the glucopyranosyl moiety, the linker connecting the two rings, or the hydroxyl groups. nih.gov Evaluating the Lysosomal alpha-glucosidase inhibitory activity (e.g., through IC50 measurements) of these analogs would provide data to build an SAR model. aatbio.com This model could then guide the design of new, more potent, or more selective inhibitors.

SAR studies can also explore the impact of stereochemistry on activity (Stereochemical Structure-Activity Relationships or S-SAR), which is particularly relevant for a molecule with multiple chiral centers like this compound. nih.gov Altering the configuration at one or more stereocenters and assessing the change in activity can provide crucial insights into the preferred binding conformation and interactions with the target protein.

While the concept of SAR has been mentioned in relation to MDL 25637 ontosight.ai, detailed SAR data or specific findings from SAR studies on this compound derivatives beyond its initial reported activity were not found in the provided search results. Comprehensive SAR studies would be essential in optimizing this compound or its related compounds for potential therapeutic applications.

Future Directions and Emerging Research Frontiers for Unii Pugmwu0al6

Exploration of Novel Glycosylation-Related Therapeutic Targets Based on Unii-pugmwu0AL6 Insights

This compound's activity as a trehalase inhibitor oup.com places it within the realm of compounds that modulate carbohydrate metabolism enzymes. Glycosylation, a critical post-translational modification, is involved in numerous biological processes and its aberrant forms are linked to various diseases, including cancer, metabolic disorders, infectious diseases, and neurological conditions. ontosight.aiisglobal.orgmdpi.commedrxiv.orgmdpi.comcureffi.orgnih.govfrontiersin.orgnih.gov

Future research could potentially explore whether the specific inhibitory profile or structural features of this compound provide unique insights into the mechanisms of other glycosylation-related enzymes or pathways. While current information primarily highlights its trehalase inhibition, investigating its potential interactions with a wider range of glycosyltransferases or glycosidases could uncover novel therapeutic targets. The understanding gained from studying how this compound interacts at the molecular level could inform the design of new compounds targeting these enzymes for therapeutic benefit in diseases where aberrant glycosylation is implicated. However, specific research initiatives directly linking this compound insights to the discovery of novel therapeutic targets beyond its known activity require further dedicated investigation.

Development of Advanced Methodologies for Glycobiology Research Inspired by this compound Studies

Research into compounds like this compound contributes to the broader field of glycobiology by providing specific examples of how small molecules can interact with glycosylation machinery. Advances in glycobiology methodologies are crucial for understanding the complex structures and functions of glycans and glycoproteins. Current techniques in glycomics and glycoproteomics often involve mass spectrometry, chromatography, and affinity-based methods like lectin enrichment. uni-freiburg.deresearchgate.net

While there is no specific information suggesting that studies on this compound have directly inspired the development of entirely new glycobiology methodologies, research on its synthesis, purification, and characterization, as well as studies investigating its enzymatic interactions, could potentially refine existing techniques or highlight the need for new approaches. For instance, challenges encountered in studying the binding kinetics or specificity of this compound with trehalases or other enzymes could drive the development of more sensitive or high-throughput enzymatic assays tailored for glycosylation-related targets. Further research focusing on the analytical aspects of studying this compound and its biological effects could indirectly contribute to methodological advancements in the field.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

For a compound like this compound, AI and ML could be integrated into future research in several ways, although specific applications tied directly to this compound are not detailed in the search results. AI/ML algorithms could potentially be used to:

Predict off-target interactions of this compound with other enzymes or proteins based on its structure.

Analyze large datasets from experiments investigating the biological effects of this compound to identify subtle patterns or correlations.

Assist in the design of novel analogs of this compound with potentially improved potency or specificity for trehalases or other target enzymes.

Model the metabolic pathways influenced by trehalase inhibition and predict the downstream effects of this compound in biological systems.

The integration of AI and ML into the study of this compound would align with the broader trend of leveraging computational approaches to enhance efficiency and gain deeper insights in chemical biology and drug discovery. mdpi.comresearchgate.netmednexus.orgnih.gov

Q & A

Q. How can I design longitudinal studies to evaluate this compound’s chronic effects?

- Methodological Guidance :

- Use repeated-measures ANOVA or mixed-effects models to account for temporal variability.

- Monitor biomarkers of toxicity or efficacy at predefined intervals.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。